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Compound of Interest

2,4-Dimethylpiperazine-1-carbonyl
Compound Name:
chloride

Cat. No.: B13304538

Get Quote

Introduction & Chemical Identity

2,4-Dimethylpiperazine-1-carbonyl chloride (CAS: 1699085-88-5) is a carbamoyl chloride

derivative of piperazine.[1] It serves as a "hard" electrophile, enabling the introduction of the
2,4-dimethylpiperazine-1-carbonyl moiety into nucleophilic substrates (amines, alcohols, thiols)
to form ureas, carbamates, and thiocarbamates.

Its structural uniqueness lies in the steric environment provided by the C2-methyl group
adjacent to the reactive center, which influences both the stability of the chloride and the
stereoselectivity of subsequent nucleophilic substitutions.

Chemical Data Summary[1][2][3][4][5][6]1[7]1[8]1[9][10][11]
[12]
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Property Data
IUPAC Name 2,4-Dimethylpiperazine-1-carbonyl chloride
CAS Number 1699085-88-5
C
H
Molecular Formula
CIN
O
Molecular Weight 176.64 g/mol
Physical State White solid or viscous oil (purity dependent)
B Soluble in DCM, THF, EtOAc; reacts with
Solubility
water/alcohols
N Moisture sensitive; hydrolyzes to corresponding
Stability

amine and HCI

Synthesis Strategy: The Triphosgene Route

While historical protocols utilize phosgene gas, modern laboratory standards prioritize
Triphosgene (Bis(trichloromethyl) carbonate) due to its solid state, stoichiometric precision, and
enhanced safety profile.

Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of the secondary amine of 1,3-
dimethylpiperazine (the precursor) onto the electrophilic carbonyl of triphosgene. This
generates a reactive intermediate that eliminates chloride ions, ultimately yielding the
carbamoyl chloride.

Critical Consideration: The starting material, 1,3-dimethylpiperazine, possesses one secondary
amine (N1) and one tertiary amine (N4). The reaction is regioselective for the secondary amine.

Synthesis Workflow Diagram
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Figure 1: Reaction pathway for the conversion of 1,3-dimethylpiperazine to its carbamoyl
chloride derivative using triphosgene.

Detailed Experimental Protocol

Safety Warning: Carbamoyl chlorides are lachrymators and potential carcinogens. Triphosgene
liberates phosgene upon decomposition. All operations must be performed in a well-ventilated
fume hood.

Materials

e Substrate: 1,3-Dimethylpiperazine (1.0 equiv)
o Reagent: Triphosgene (0.4 equiv) — Slight excess ensures complete conversion.
» Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)

e Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

e Preparation (0 min):

o Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas
(N

or Ar) inlet.
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o Dissolve Triphosgene (0.4 eq) in anhydrous DCM (concentration ~0.2 M). Cool this
solution to 0°C using an ice bath.

» Addition (0—30 min):

o In a separate vessel, dissolve 1,3-Dimethylpiperazine (1.0 eq) and DIPEA (1.2 eq) in
anhydrous DCM.

o Crucial Step: Add the amine/base solution dropwise to the cold triphosgene solution over
30 minutes.

o Reasoning: Adding the amine to the triphosgene (inverse addition) maintains an excess of
the electrophile, preventing the formation of the symmetric urea byproduct (R-NH-CO-NH-
R).

e Reaction (30 min — 2 hrs):
o Allow the mixture to warm naturally to room temperature (20-25°C).

o Monitor reaction progress via TLC (stain with Ninhydrin; starting amine stains, product
does not) or LC-MS (aliquot quenched in MeOH to form methyl carbamate).

o Workup:

o Quench the reaction carefully with cold saturated aqueous NaHCO

o Extract the aqueous layer with DCM (3 x).
o Combine organic layers and wash with brine.
o Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure at <40°C.

o Purification:
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o The crude product is often pure enough (>95%) for subsequent steps.

o If necessary, purify via rapid filtration through a short pad of silica gel (eluting with
Hexane/EtOAC) or recrystallization from cold ether/hexane if solid. Avoid silica columns
with high residence time as hydrolysis may occur.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following
parameters.

Spectroscopic Data
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Technique

Expected Signals | Diagnostic Features

H NMR (CDCI

)

3.0—-4.5 ppm: Multiplets corresponding to the

piperazine ring protons adjacent to the carbonyl.
2.3 ppm: Singlet (3H) for

-Methyl.

1.1 ppm: Doublet (3H) for

-Methyl.Note: Rotamers may cause peak

broadening.

C NMR

~149 ppm: Carbonyl (

=0) carbon (Diagnostic).

~40-60 ppm: Piperazine ring carbons and
-Methyl.

~15-20 ppm:

-Methyl group.

LC-MS (ESI+)

m/z 177.1 [M+H]

: Observe the characteristic chlorine isotope

pattern (
Cl/

Cl ratio of 3:1).

IR Spectroscopy

1720-1740 cm
: Strong Carbonyl (

=0) stretch.

Quality Control Check
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» Hydrolysis Check: A significant peak at m/z 159 (corresponding to the carbamic acid or loss
of ClI) or m/z 115 (starting amine) in MS indicates decompaosition.

e Urea Formation: A mass peak at [2

MW - Cl

- CQ] indicates dimerization (urea formation), suggesting the addition rate was too fast or the
stoichiometry was incorrect.

Applications in Drug Development

This scaffold is a versatile building block. The high reactivity of the acyl chloride allows for the
rapid generation of libraries:

» Urea Synthesis: Reaction with primary/secondary amines to form 1,4-disubstituted
piperazine ureas.

o Carbamate Synthesis: Reaction with alcohols (often requiring NaH activation) to form
carbamates.

o Friedel-Crafts Acylation: In rare cases, used to acylate electron-rich aromatics (e.g., indoles)
in the presence of Lewis acids (AICI

Application Workflow
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Figure 2: Common downstream applications of the 2,4-dimethylpiperazine-1-carbonyl
chloride scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1.1503471-32-6|4-(2-Methylpropyl)piperazine-1-carbonyl chloride|BLD Pharm
[bldpharm.com]

e 2. chemazone.com [chemazone.com]

» To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2,4-
Dimethylpiperazine-1-carbonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13304538/docs#technical-guide-synthesis-and-
characterization-of-2-4-dimethylpiperazine-1-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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